molecular formula C11H8O4S B1587009 Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate CAS No. 255828-29-6

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

Cat. No.: B1587009
CAS No.: 255828-29-6
M. Wt: 236.25 g/mol
InChI Key: RZYUUAQLLIBFPT-UHFFFAOYSA-N
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Description

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate is an organic compound with the molecular formula C11H8O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and furan, a five-membered aromatic ring containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate typically involves the condensation of appropriate furan and thiophene derivatives. One common method is the reaction of 5-formylfuran-2-carboxylic acid with thiophene-2-carboxylic acid methyl ester under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring, due to the electron-rich nature of the thiophene moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Methyl 3-(5-carboxyfuran-2-yl)thiophene-2-carboxylate.

    Reduction: Methyl 3-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan and thiophene derivatives.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The formyl and ester groups can participate in nucleophilic and electrophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
  • Methyl 3-(5-carboxyfuran-2-yl)thiophene-2-carboxylate
  • Methyl 3-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate

Comparison: this compound is unique due to the presence of both formyl and ester functional groups, which confer distinct reactivity and potential for further chemical modification. Compared to its oxidized or reduced derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUUAQLLIBFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383879
Record name Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255828-29-6
Record name Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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